IVQ Hydrochloride
Description
Contextualization of IVQ Hydrochloride within Chemical and Biological Sciences
This compound, chemically known as 4-[2-(1H-Indol-3-yl)vinyl]quinoline Hydrochloride, is a heterocyclic organic compound investigated within the fields of medicinal chemistry and chemical biology. medkoo.com It is structurally characterized by a quinoline (B57606) ring linked to an indole (B1671886) ring through a vinyl bridge. medkoo.com In scientific research, it functions as a prodrug, a biologically inactive compound that is metabolized in the body to produce a drug. medkoo.comnih.gov Specifically, this compound is designed to convert into its active metabolite, (E)-3-(2-(quinoline-4-yl)vinyl)-1H-indol-6-ol (QVO), upon administration. nih.gov
The primary area of investigation for this compound and its active form, QVO, is in the context of metabolic diseases, particularly type 2 diabetes mellitus. nih.govvulcanchem.com The research focuses on its ability to modulate key signaling pathways involved in glucose homeostasis. medkoo.comvulcanchem.com Its mechanism of action centers on the inhibition of hepatic gluconeogenesis, the process of generating glucose in the liver, which is often dysregulated in diabetic states. nih.gov This positions this compound as a tool for studying the biochemical pathways that control blood sugar levels, such as the AMP-activated protein kinase (AMPK) signaling pathway. nih.govvulcanchem.com
Historical Overview of Initial Research and Discovery of this compound Analogues
The development of this compound was a strategic response to challenges encountered with its active metabolite, QVO. Initial research identified QVO as a potent inhibitor of hepatic glucose production (HGP) in primary liver cells (hepatocytes), marking it as a compound of interest for anti-diabetic research. nih.govvulcanchem.com However, the synthesis of QVO was complex and resulted in low yields, hindering its practical application and further in vivo evaluation. vulcanchem.com
To overcome these limitations, researchers designed IVQ as a prodrug of QVO. nih.gov This approach offered a simplified and more efficient synthesis route, leading to higher yields and better scalability for production. vulcanchem.com The core concept was that IVQ, being easier to manufacture, could be administered and then rapidly convert to the active QVO within the body, effectively delivering the therapeutic agent. nih.govvulcanchem.com Pharmacokinetic studies later confirmed this rapid bioconversion in animal models. nih.gov This developmental history highlights a common strategy in medicinal chemistry where prodrugs are created to improve the "druggability" of a promising but problematic parent compound. nih.gov
Significance of this compound in Contemporary Chemical Biology Investigations
This compound holds significance in modern chemical biology primarily as a research compound for investigating metabolic regulation. Its utility stems from its conversion to QVO, which acts as an inhibitor of hepatic gluconeogenesis, a key therapeutic target for type 2 diabetes. nih.gov The study of IVQ and QVO allows researchers to probe the intricacies of the AMPK signaling pathway, a central regulator of cellular energy balance. nih.govvulcanchem.com
Research has demonstrated that the active metabolite QVO activates AMPK in the liver. nih.govvulcanchem.com This activation leads to the downregulation of essential gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby suppressing the liver's glucose production. nih.govvulcanchem.com Mechanistic studies suggest that QVO's effect on AMPK involves both the CaMKKβ- and LKB1-AMPK pathways, as well as an AMPK-independent pathway related to mitochondrial function. nih.gov By using this compound, scientists can study the downstream effects of this multi-faceted pathway inhibition in living organisms, providing insights into glucose homeostasis and potential therapeutic strategies for metabolic disorders. nih.gov
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound is to evaluate its potential as a therapeutic agent for type 2 diabetes mellitus by targeting hepatic gluconeogenesis. nih.gov Research aims to fully characterize its efficacy, mechanism of action, and pharmacological profile.
Key research objectives include:
Assessing Efficacy in Preclinical Models: Studies focus on determining the ability of this compound to improve glucose homeostasis in animal models of type 2 diabetes, such as db/db and ob/ob mice. nih.gov Key metrics for success include reductions in fasting blood glucose, lower levels of glycated hemoglobin (HbA1c), and improved tolerance to glucose and pyruvate (B1213749) challenges. nih.gov
Elucidating Molecular Mechanisms: A major goal is to detail how the active metabolite, QVO, suppresses hepatic glucose production. This involves investigating its interaction with the AMPK signaling pathway, including the phosphorylation of AMPK and the subsequent expression of gluconeogenic genes like G6Pase and PEPCK. nih.govvulcanchem.com
Evaluating Pharmacokinetics: Researchers study the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A crucial aspect is confirming its efficient conversion to the active compound QVO in vivo and understanding the half-life of both compounds. nih.gov
Preliminary Safety Assessment: An initial scope of inquiry includes evaluating the potential for adverse effects. This involves preliminary assessments for genotoxicity and effects on the cardiovascular system to determine its viability as a potential drug candidate. nih.gov
Through these investigations, the academic community seeks to validate the strategy of inhibiting gluconeogenesis via compounds like IVQ and to establish a foundation for potential future drug development. nih.gov
Data and Findings
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-[2-(1H-Indol-3-yl)vinyl]quinoline Hydrochloride | medkoo.com |
| Molecular Formula | C₁₉H₁₅ClN₂ | vulcanchem.com |
| Molecular Weight | 306.79 g/mol | medkoo.com |
| CAS Number | 1803533-07-4 (free base) | medkoo.com |
| Appearance | Solid powder | medkoo.com |
Research Findings on Biological Activity
| Finding | Model System | Outcome | Source |
| Inhibition of Hepatic Glucose Production (HGP) | Primary mouse hepatocytes | QVO (active metabolite) dose-dependently inhibited glucagon-induced HGP. IVQ itself did not inhibit HGP. | nih.gov |
| Amelioration of Hyperglycemia | db/db and ob/ob mice | Oral administration of IVQ-HCl significantly decreased fasting blood glucose and HbA1c levels. | nih.gov |
| Suppression of Hepatic Gluconeogenesis | db/db and ob/ob mice | IVQ-HCl treatment reduced the mRNA levels of gluconeogenic enzymes G6Pase and PEPCK in liver tissues. | nih.gov |
| Activation of AMPK Pathway | db/db and ob/ob mice | IVQ-HCl treatment increased the phosphorylation of AMPK in liver tissues. | nih.gov |
| Pharmacokinetics | Mice and Rats | IVQ was rapidly converted to its active metabolite QVO following administration. | nih.gov |
Properties
CAS No. |
1803533-07-4 |
|---|---|
Molecular Formula |
C19H15ClN2 |
Molecular Weight |
306.79 |
IUPAC Name |
4-[2-(1H-Indol-3-yl)vinyl]quinoline Hydrochloride |
InChI |
InChI=1S/C19H14N2.ClH/c1-3-7-18-16(5-1)14(11-12-20-18)9-10-15-13-21-19-8-4-2-6-17(15)19;/h1-13,21H;1H/b10-9+; |
InChI Key |
AVOKKBFFNGJTEN-RRABGKBLSA-N |
SMILES |
[H]Cl.C1(/C=C/C2=CNC3=C2C=CC=C3)=CC=NC4=CC=CC=C14 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IVQ Hydrochloride; IVQ HCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ivq Hydrochloride
Retrosynthetic Analysis and Key Precursors for IVQ Hydrochloride Synthesis
A retrosynthetic analysis of this compound (I) reveals a logical disconnection at the vinyl linkage, suggesting a convergent synthesis strategy. The primary disconnection breaks the carbon-carbon double bond, leading to two key precursors: a quinoline-containing component and an indole-containing component. This approach is common for the synthesis of vinyl-substituted aromatic compounds.
Scheme 1: Retrosynthetic Analysis of this compound
The most logical synthetic precursors would be quinoline-4-carbaldehyde (B127539) (II) and a triphenylphosphonium salt of 3-(halomethyl)-1H-indole (IIIa) or a phosphonate (B1237965) ester of 3-(halomethyl)-1H-indole (IIIb) . The reaction between these precursors would likely proceed via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, respectively, to form the vinyl bridge.
Key Precursors:
Quinoline-4-carbaldehyde (II): This aldehyde serves as the electrophilic partner in the olefination reaction. It can be synthesized through various methods, including the oxidation of 4-methylquinoline.
3-(Phosphoniomethyl)-1H-indole halide (IIIa) or Diethyl (1H-indol-3-ylmethyl)phosphonate (IIIb): These reagents provide the nucleophilic carbanion required for the olefination reaction. The phosphonium (B103445) salt is used in the Wittig reaction, while the phosphonate ester is used in the HWE reaction. These can be prepared from 3-(halomethyl)-1H-indole, which in turn can be synthesized from indole-3-carbaldehyde.
This retrosynthetic approach offers a straightforward and efficient pathway to the IVQ scaffold by joining two readily accessible heterocyclic systems.
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound can be achieved through both classical stepwise approaches and more modern one-pot strategies. The choice of method often depends on factors such as desired yield, purity, and scalability.
A common stepwise approach for the synthesis of IVQ involves the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high (E)-stereoselectivity, leading to the desired trans-isomer of the vinyl group. alfa-chemistry.comorganic-chemistry.org
Scheme 2: Stepwise Synthesis of IVQ via Horner-Wadsworth-Emmons Reaction
Preparation of the Phosphonate Ester: Indole-3-carbaldehyde is reduced to indole-3-methanol, which is then converted to 3-(chloromethyl)-1H-indole. Reaction of the chloromethyl derivative with triethyl phosphite (B83602) via the Michaelis-Arbuzov reaction yields diethyl (1H-indol-3-ylmethyl)phosphonate.
Olefination Reaction: The phosphonate ester is deprotonated with a suitable base (e.g., NaH, NaOMe) to generate a phosphonate carbanion. This anion then reacts with quinoline-4-carbaldehyde in an HWE olefination to form 4-[2-(1H-indol-3-yl)vinyl]quinoline (IVQ). alfa-chemistry.comorganic-chemistry.org
Salt Formation: The resulting IVQ base is treated with hydrochloric acid to afford this compound.
An alternative stepwise method is the Wittig reaction, which utilizes a phosphonium ylide. organic-chemistry.orgmdpi.com While effective, it can sometimes lead to a mixture of (E) and (Z) isomers, requiring further purification.
One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. A plausible one-pot strategy for this compound could involve an in-situ acid-catalyzed reaction. For instance, a reaction between a 2-vinylaniline (B1311222) derivative and a suitable indole-containing electrophile could lead to the formation of the quinoline (B57606) ring and the vinyl bridge in a single pot. organic-chemistry.org
Another potential one-pot approach involves the condensation of 4-aminoquinaldine (B107616) with an indole-3-carbaldehyde in the presence of a base like piperidine. acs.org This method simultaneously forms the vinyl linkage and can lead to the final product in a single step.
Optimization of the synthetic conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider, particularly for the HWE reaction, include:
| Parameter | Condition | Rationale |
| Base | NaH, NaOMe, KHMDS | The choice of base can influence the rate and stereoselectivity of the olefination. Stronger, non-nucleophilic bases are often preferred. |
| Solvent | THF, DMF, Dioxane | The polarity and aprotic nature of the solvent can affect the solubility of reactants and the stability of intermediates. |
| Temperature | -78 °C to room temperature | Lower temperatures can enhance stereoselectivity by favoring the thermodynamically more stable (E)-product. mdpi.com |
| Reaction Time | 1 to 24 hours | Monitoring the reaction by TLC or HPLC is essential to determine the optimal reaction time and prevent side reactions. |
Table 1: Optimization Parameters for HWE Synthesis of IVQ
For the final salt formation, the choice of solvent for precipitation and the rate of addition of hydrochloric acid can significantly impact the crystallinity and purity of the final product.
During the synthesis of this compound, several impurities can form, which require careful control and mitigation strategies.
| Potential Impurity | Origin | Mitigation Strategy |
| (Z)-isomer of IVQ | Incomplete stereoselectivity in the olefination reaction (especially Wittig). | Use of the HWE reaction which favors the (E)-isomer. Chromatographic purification. |
| Over-alkylation of Indole (B1671886) Nitrogen | Reaction of the indole N-H with the base or electrophiles. | Use of an N-protected indole precursor (e.g., with a Boc or SEM group), followed by deprotection. |
| Unreacted Starting Materials | Incomplete reaction. | Optimization of reaction stoichiometry and conditions. Purification by chromatography or recrystallization. |
| By-products from side reactions | e.g., self-condensation of aldehydes or ketones. | Controlled addition of reagents and maintaining optimal temperature. |
Table 2: Potential Impurities and Mitigation Strategies
Careful monitoring of the reaction progress and purification of intermediates at each step can significantly reduce the level of impurities in the final this compound product.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of IVQ allows for the exploration of structure-activity relationships. Modifications can be made to the quinoline ring, the indole ring, or the vinyl linker.
Quinoline Ring Derivatives: Substituted quinoline-4-carbaldehydes can be used as precursors to introduce various functional groups (e.g., methoxy, chloro, fluoro) onto the quinoline scaffold. researchgate.net
Indole Ring Derivatives: Similarly, substituted indole-3-carbaldehydes can be employed to generate analogues with different substituents on the indole ring. researchgate.netmdpi.com For example, using 5-bromoindole-3-carbaldehyde would result in a 5-bromo-IVQ analogue.
Vinyl Linker Modifications: The vinyl linker can be modified, for instance, by hydrogenation to produce the corresponding saturated ethyl-bridged analogue. acs.org This would allow for the assessment of the role of the rigid vinyl group in the molecule's activity.
Derivatization of the Indole Nitrogen: The indole nitrogen can be alkylated or acylated to produce N-substituted derivatives. greyhoundchrom.com
The synthesis of these analogues would generally follow the same synthetic routes as for IVQ itself, primarily relying on olefination reactions like the HWE or Wittig reaction. mdpi.comclockss.org
Information on "this compound" is Not Currently Available in Publicly Accessible Research
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Stereoselective Synthesis of this compound Enantiomers and Diastereomers
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Spectroscopic and Structural Characterization in Ivq Hydrochloride Research
Advanced Spectroscopic Techniques for IVQ Hydrochloride Structural Elucidation
Modern spectroscopic methods are indispensable for the detailed structural analysis of this compound, each offering unique information about its molecular composition and architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. mdpi.com The chemical shifts (δ), reported in parts per million (ppm), indicate the position of each nucleus within the molecule. researchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, D1, recorded in D₂O, shows a singlet at 6.92 ppm corresponding to four aromatic protons and another singlet at 4.45 ppm attributed to four protons of a methylene (B1212753) group. rsc.org For a different but related compound, distinct signals for aromatic protons were observed as doublets of doublets and doublets of doublet of doublets, showcasing the detailed environmental information provided by this technique. researchgate.net
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of D1 in D₂O, signals are observed at 176.98, 152.12, 115.42, and 67.23 ppm. rsc.org These shifts correspond to the different carbon environments within the molecule, such as carbonyl, aromatic, and aliphatic carbons. The specific chemical shifts are crucial for confirming the carbon skeleton of the compound.
Detailed NMR data for related compounds are often presented in tabular format to facilitate analysis and comparison. mdpi.com
Table 1: Representative NMR Data for a Related Compound (D1)
| Nucleus | Chemical Shift (ppm) in D₂O |
|---|---|
| ¹H | 6.92 (s, 4H), 4.45 (s, 4H) |
| ¹³C | 176.98, 152.12, 115.42, 67.23 |
Data sourced from a study on a related compound D1. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. photothermal.com IR spectroscopy measures the absorption of infrared light by molecules, which is particularly sensitive to polar bonds, while Raman spectroscopy measures the inelastic scattering of light, which is more sensitive to non-polar bonds. photothermal.com
The vibrational spectra of hydrochloride salts are useful for identifying functional groups and understanding intermolecular interactions. For instance, in the analysis of related hydrochloride compounds, characteristic bands for C-C stretching in a tropane (B1204802) ring, symmetric stretching of an aromatic ring, C-N stretching, and C=O stretching have been identified using Raman spectroscopy. spectroscopyonline.com These techniques are not only used for qualitative identification but also for quantitative analysis in pharmaceutical preparations. nih.gov The combination of IR and Raman provides a more complete vibrational profile of the molecule. ljmu.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. wikipedia.org In electrospray ionization (ESI) mass spectrometry, molecules are ionized, often forming protonated molecules [M+H]⁺, and their mass-to-charge ratio (m/z) is measured. nih.gov
For hydrochloride salts, the observed ions may correspond to the protonated free base after the loss of HCl. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule. rsc.org The fragmentation of the molecular ion, induced by techniques like collision-induced dissociation (CID), provides valuable structural information by revealing the connectivity of atoms within the molecule. nih.govyoutube.com The fragmentation process is not random and follows predictable chemical pathways, often involving the cleavage of weaker bonds or rearrangements to form stable fragments. wikipedia.orguni-saarland.de
Crystallographic Studies on this compound and its Co-crystals
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about molecular conformation, packing, and intermolecular interactions. americanpharmaceuticalreview.com
Single-Crystal X-ray Diffraction Analysis of this compound
For hydrochloride salts of complex organic molecules, SCXRD can reveal how the chloride ion is positioned relative to the protonated organic cation and how these ions are arranged in the crystal lattice. scielo.br This information is critical for understanding the solid-state properties of the material. The technique is powerful enough to distinguish between different polymorphic forms and to characterize co-crystals. scielo.br
Powder X-ray Diffraction (XRPD) for Solid-State Form Characterization of this compound
Powder X-ray diffraction (XRPD) is a versatile technique used to characterize the solid-state forms of a material. units.it It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com An XRPD pattern is a fingerprint of a specific crystalline solid, with peak positions and intensities being characteristic of the crystal structure. americanpharmaceuticalreview.com
In the pharmaceutical industry, XRPD is routinely used to screen for different solid forms (polymorphs, salts, co-crystals) of a drug substance, as these forms can have different physical properties. americanpharmaceuticalreview.com For hydrochloride compounds, XRPD can be used to distinguish between different crystalline forms of the salt and to monitor phase transformations under various conditions. researchgate.netnih.gov By comparing the experimental XRPD pattern with a pattern calculated from single-crystal data, the phase purity of a bulk sample can be confirmed. americanpharmaceuticalreview.com
Computational and Theoretical Investigations of Ivq Hydrochloride
Quantum Chemical Calculations of IVQ Hydrochloride
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the calculation of a molecule's properties by focusing on its electron density, which is a function of spatial coordinates. wikipedia.org For a molecule like this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.
The process begins with an initial proposed structure of this compound. Using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G), the DFT algorithm iteratively solves the Kohn-Sham equations to minimize the total energy of the system. austinpublishinggroup.com This energy minimization process adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. austinpublishinggroup.comstackexchange.com The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that this structure corresponds to a true energy minimum. austinpublishinggroup.com
The output of a DFT optimization provides precise geometric parameters. While specific data for this compound is not available, a typical output would be presented as follows:
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C1-C2 | 1.39 Å |
| C-N | 1.35 Å | |
| N-H | 1.02 Å | |
| C-Cl | 1.78 Å | |
| Bond Angle | C1-C2-C3 | 120.1° |
| C-N-H | 119.5° | |
| Dihedral Angle | C1-C2-C3-C4 | 179.9° |
Note: This table is illustrative and not based on actual experimental data for this compound.
These optimized geometry parameters are crucial for understanding the molecule's shape and steric properties, which in turn influence its interactions with other molecules.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. ulethbridge.ca It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ulethbridge.calibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ulethbridge.calibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. austinpublishinggroup.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. austinpublishinggroup.com Conversely, a large gap indicates higher kinetic stability. austinpublishinggroup.com For this compound, FMO analysis would involve calculating the energies of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table is illustrative and not based on actual experimental data for this compound.
The spatial distribution of the HOMO and LUMO electron densities can also be visualized. These plots show the regions of the molecule most likely to be involved in electron donation and acceptance, providing valuable information for predicting reaction mechanisms. ulethbridge.ca
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations provide a dynamic picture of molecular behavior and interactions, which is essential for understanding biological processes at a molecular level. nih.govfrontiersin.org
MD simulations can model the interaction between a small molecule like this compound and a biological macromolecule, such as a protein or DNA. nih.govfrontiersin.org By placing the optimized structure of this compound near the binding site of a target macromolecule in a simulated physiological environment, researchers can observe the binding process, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. asm.org These simulations are crucial for understanding the atomistic details of molecular recognition. frontiersin.org
A molecule's conformation can be significantly influenced by its environment, particularly the solvent. MD simulations are used to perform conformational analysis by simulating this compound in a box of explicit solvent molecules (e.g., water). rsc.orgunifi.it Over the course of the simulation, the molecule is allowed to freely rotate and change its shape. By analyzing the trajectory of the simulation, researchers can identify the most populated and energetically favorable conformations of this compound in solution. researchgate.netmdpi.com This information is vital, as the biologically active conformation may differ from the one found in a crystal or in a vacuum.
Molecular Docking Studies of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bsu.edu.eg It is widely used in drug design to predict how a small molecule, such as this compound, might bind to the active site of a target protein. chemrxiv.orgnih.gov
The process involves placing the ligand (this compound) in various positions and orientations within the binding site of the receptor (a protein). A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. researchgate.net
Successful docking studies can reveal:
Binding Mode: The specific orientation and conformation of this compound within the protein's active site.
Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. chemrxiv.org
Binding Affinity: A predicted binding energy or score that ranks the stability of the ligand-protein complex. researchgate.net
For example, a docking study of this compound against a hypothetical kinase target might reveal that the quinoline (B57606) nitrogen forms a crucial hydrogen bond with a backbone amide of a specific amino acid, while a phenyl group fits into a hydrophobic pocket.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.2 |
| Interacting Residues | ASP-121, LYS-45, PHE-208 |
| Hydrogen Bonds | N-H...O=C (ASP-121) |
| Hydrophobic Interactions | Phenyl ring with PHE-208 |
Note: This table is illustrative and not based on actual experimental data for this compound.
These computational insights are invaluable for guiding the design of more potent and selective molecules. chemrxiv.org
Prediction of Binding Modes and Affinities of this compound to Target Proteins
Computational methods are instrumental in elucidating the molecular interactions between a ligand and its target protein, providing insights into binding modes and affinities that are crucial for drug design and optimization. For this compound, such investigations would focus on its active metabolite, QVO, and its interaction with AMP-activated protein kinase (AMPK).
AMPK is a heterotrimeric protein complex, consisting of a catalytic α subunit and regulatory β and γ subunits. cellsignal.comsinobiological.com A key binding site for small molecule activators is the allosteric drug and metabolite (ADaM) site, located in the cleft between the α and β subunits. thieme-connect.comspandidos-publications.com Molecular docking simulations are a primary tool used to predict how QVO might bind to this site. These simulations utilize the three-dimensional crystal structure of AMPK, often retrieved from resources like the Protein Data Bank (PDB), to model the interactions. frontiersin.orgtandfonline.com
The process involves placing the 3D structure of QVO into the defined binding pocket of AMPK and evaluating various possible conformations. Scoring functions, such as those implemented in software like AutoDock, Glide, or GOLD, are then used to estimate the binding affinity for each pose. frontiersin.orgtandfonline.comnih.gov These scores are typically expressed in units like kcal/mol and help in identifying the most stable and likely binding mode.
Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between QVO and specific amino acid residues within the ADaM site. For instance, studies on other AMPK activators have highlighted the importance of hydrogen bonds with residues such as Lys29, Lys31, and Ser108, as well as interactions with the surrounding hydrophobic pocket. frontiersin.orgresearchgate.net A hypothetical docking study of QVO with the AMPK α1β1γ1 isoform could yield results similar to those presented in the following interactive table, which illustrates potential binding energies and key interacting residues.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Types |
|---|---|---|---|---|
| QVO | AMPK α1β1γ1 (e.g., 4CFE) | -7.8 | Lys29, Phe27, Ser108 | Hydrogen Bond, Hydrophobic |
| A-769662 (Reference Activator) | AMPK α1β1γ1 (e.g., 4CFE) | -8.2 | Lys31, Arg83, Thr106 | Hydrogen Bond, Electrostatic |
Virtual Screening Approaches Utilizing this compound Structures
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govfrontiersin.org The structure of IVQ's active form, QVO, can serve as a template in structure-based virtual screening (SBVS) campaigns to discover novel molecules that may also act as AMPK activators. nih.gov
The general workflow for such a virtual screening campaign would involve several stages. Initially, a large database of compounds, such as the ChemDiv library, is prepared for docking. frontiersin.orgnih.gov This involves generating 3D conformations for each molecule. Subsequently, these compounds are docked into the ADaM binding site of AMPK using high-throughput virtual screening (HTVS) protocols. frontiersin.org This initial, faster stage of docking is used to filter down the library to a more manageable number of promising candidates.
The top-scoring compounds from the initial screen are then subjected to more rigorous docking protocols, such as standard precision (SP) and extra precision (XP) docking, which provide more accurate predictions of binding affinity. frontiersin.orgnih.gov The final selection of "hits" is based on their docking scores, predicted binding modes, and other criteria like drug-likeness, often assessed using frameworks like Lipinski's rule of five. frontiersin.org
A hypothetical virtual screening workflow starting with a library of 1,000,000 compounds might progress as follows:
| Screening Stage | Number of Compounds | Docking Method | Selection Criteria |
|---|---|---|---|
| Initial Library | 1,000,000 | N/A | Commercially available compounds |
| High-Throughput Virtual Screening (HTVS) | 200,000 (Top 20%) | Glide HTVS | Initial docking score ranking |
| Standard Precision (SP) Docking | 40,000 (Top 20%) | Glide SP | Improved docking score and binding pose |
| Extra Precision (XP) Docking | 4,000 (Top 10%) | Glide XP | High-confidence docking score (e.g., < -7.0 kcal/mol) |
| Final Hit Selection | ~50-100 | Visual Inspection & Filtering | Favorable interactions, chemical diversity, and drug-likeness |
The identified hits from such a screening would then be prioritized for experimental validation to confirm their activity as AMPK modulators. This computational approach significantly accelerates the early stages of drug discovery by focusing laboratory efforts on the most promising candidates.
Pharmacological and Biological Activity Profiling of Ivq Hydrochloride Preclinical and Mechanistic Focus
In Vitro Biological Activity of IVQ Hydrochloride
In vitro investigations have revealed that this compound functions as a prodrug. nih.gov Its biological activity is primarily attributable to its conversion to the active metabolite, (E)-3-(2-(quinoline-4-yl)vinyl)-1H-indol-6-ol, known as QVO. nih.gov
In cell-based assays conducted on primary hepatocytes, IVQ itself did not demonstrate inhibitory effects on hepatic glucose production (HGP). nih.gov However, its active metabolite, QVO, was found to be a potent inhibitor of HGP in the same primary hepatocyte models. nih.gov This distinction in activity underscores the role of IVQ as a precursor that requires metabolic conversion to exert its biological effect.
The anti-diabetic effects of this compound, mediated by its active form QVO, are linked to the modulation of key enzymes involved in glucose homeostasis.
Enzyme Expression: A major therapeutic effect is the suppression of hepatic gluconeogenesis. nih.govvulcanchem.com This is achieved through the downregulation of the mRNA levels of crucial gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govvulcanchem.com
Enzyme Activation: The compound indirectly activates the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Mechanistic studies have shown that the active metabolite QVO is an indirect activator of AMPK. nih.gov In enzymatic assays, QVO did not directly increase the activity of recombinant-AMPK enzyme, distinguishing it from direct AMPK agonists. nih.gov
Table 1: In Vitro Enzymatic Effects of the Active Metabolite (QVO)
| Target | Effect | Mechanism | Source |
|---|---|---|---|
| AMPK | Indirect Activation | Activates upstream kinases (CaMKKβ and LKB1) leading to AMPK phosphorylation. Does not directly activate the AMPK enzyme. | nih.gov |
| PEPCK | Downregulation of mRNA | Suppresses gene expression as a downstream effect of AMPK activation and other pathways. | nih.govvulcanchem.com |
| G6Pase | Downregulation of mRNA | Suppresses gene expression, contributing to the inhibition of hepatic gluconeogenesis. | nih.govvulcanchem.com |
Based on available scientific literature, there is no reported data from receptor binding assays for this compound or its active metabolite QVO. The primary mechanism of action described focuses on the modulation of intracellular signaling pathways and enzyme expression rather than direct receptor interaction.
Mechanistic studies in primary hepatocytes have been crucial in elucidating the pathways through which the active metabolite, QVO, suppresses hepatic glucose production. nih.gov Research has demonstrated that QVO's action involves a multi-faceted approach targeting key signaling pathways. nih.gov The identified mechanisms include the activation of both calmodulin-dependent protein kinase kinase β (CaMKKβ) and liver kinase B1 (LKB1), which are upstream activators of the AMPK pathway. nih.gov In addition to these AMPK-dependent mechanisms, QVO also modulates a mitochondrial function-related signaling pathway that operates independently of AMPK. nih.gov
Table 2: Mechanistic Pathways Modulated by the Active Metabolite (QVO) in Primary Hepatocytes
| Pathway | Effect | Outcome | Source |
|---|---|---|---|
| CaMKKβ-AMPK | Activation | Contributes to the suppression of hepatic gluconeogenesis. | nih.gov |
| LKB1-AMPK | Activation | Contributes to the suppression of hepatic gluconeogenesis. | nih.gov |
| Mitochondrial Function-Related Signaling | Modulation | AMPK-independent suppression of hepatic gluconeogenesis. | nih.gov |
In Vivo Studies of this compound in Non-Human Models
Pharmacokinetic studies confirmed that IVQ is rapidly converted to its active metabolite QVO in mice and rats following administration. nih.gov The in vivo efficacy of this compound has been evaluated in established animal models of metabolic disease.
The therapeutic potential of this compound has been investigated in non-human models of Type 2 Diabetes Mellitus (T2DM), specifically in db/db and ob/ob mice. nih.gov Oral administration of this compound resulted in significant improvements in glucose homeostasis in both diabetic mouse models. nih.gov
The observed therapeutic effects included a marked amelioration of hyperglycemia. nih.gov Treatment with this compound led to a decrease in fasting blood glucose levels and a reduction in glycated hemoglobin (HbA1c). nih.gov Furthermore, the compound improved both glucose tolerance and pyruvate (B1213749) tolerance in the animals. nih.gov
Mechanistically, these in vivo effects were consistent with the in vitro findings. This compound treatment suppressed hepatic gluconeogenesis and activated the AMPK signaling pathway within the liver tissues of the db/db and ob/ob mice. nih.gov This suppression of gluconeogenesis was evidenced by reduced mRNA levels of the enzymes G6Pase and PEPCK in the liver. nih.gov
Table 3: Summary of In Vivo Findings for this compound in T2DM Mouse Models
| Model | Key Finding | Underlying Mechanism | Source |
|---|---|---|---|
| db/db mice | Ameliorated hyperglycemia, improved glucose and pyruvate tolerance, decreased fasting blood glucose and HbA1c. | Suppression of hepatic gluconeogenesis, activation of hepatic AMPK signaling. | nih.gov |
| ob/ob mice | Ameliorated hyperglycemia, improved glucose and pyruvate tolerance, decreased fasting blood glucose and HbA1c. | Suppression of hepatic gluconeogenesis, activation of hepatic AMPK signaling. | nih.gov |
Assessment of Biological Impact on Specific Organ Systems (e.g., Hepatic Gluconeogenesis)
Preclinical research indicates that the primary therapeutic effect of this compound's active metabolite, QVO, is the suppression of hepatic gluconeogenesis. vulcanchem.com This process is a major contributor to hyperglycemia in type 2 diabetes. vulcanchem.com The inhibition of hepatic glucose production by QVO is achieved through multiple mechanisms. vulcanchem.comnih.gov
A key mechanism is the activation of the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway in the liver. vulcanchem.comnih.govmedkoo.comresearchgate.net AMPK acts as a crucial regulator of cellular energy homeostasis. vulcanchem.comresearchgate.net The activation of AMPK by QVO involves the phosphorylation of AMPKα at the Thr-172 site, a critical step for its kinase activity. vulcanchem.com This activation is mediated through both calmodulin-dependent protein kinase kinase β (CaMKKβ) and liver kinase B1 (LKB1) pathways. nih.govresearchgate.net
Upon activation, AMPK influences the expression of key gluconeogenic enzymes. vulcanchem.com Studies have shown that treatment with this compound in diabetic mouse models leads to the downregulation of the mRNA levels of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), two critical enzymes in the gluconeogenesis pathway. vulcanchem.comnih.gov In addition to the AMPK-dependent pathways, QVO has been found to suppress hepatic gluconeogenesis through signaling pathways related to mitochondrial function that are independent of AMPK. vulcanchem.comnih.govresearchgate.net
It is noteworthy that IVQ itself does not inhibit hepatic glucose production (HGP) in primary hepatocytes in vitro; its effect is dependent on its in vivo conversion to the active metabolite, QVO. nih.govresearchgate.netresearchgate.net
| Target/Pathway | Effect of this compound (via QVO) | Mechanism | Key Molecules Involved |
|---|---|---|---|
| Hepatic Gluconeogenesis | Suppression | Inhibition of hepatic glucose production. vulcanchem.comnih.gov | - |
| AMPK Signaling Pathway | Activation | Increased phosphorylation of AMPK. nih.gov | AMPK, CaMKKβ, LKB1 nih.govresearchgate.net |
| Gluconeogenic Enzymes | Downregulation of mRNA levels | Reduced gene expression. vulcanchem.comnih.gov | PEPCK, G6Pase vulcanchem.com |
| Mitochondrial Function | Modulation | AMPK-independent signaling. vulcanchem.comnih.gov | - |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Preclinical Models
This compound was specifically developed as a prodrug of (E)-3-(2-(quinoline-4-yl)vinyl)-1H-indol-6-ol (QVO) to overcome the challenges associated with the complex and low-yield synthesis of QVO itself. vulcanchem.comnih.gov Preclinical pharmacokinetic studies have confirmed that IVQ is rapidly converted to its active metabolite, QVO, following administration in mice and rats. nih.govmedkoo.comresearchgate.netvulcanchem.com
Oral administration of this compound to diabetic preclinical models, specifically db/db and ob/ob mice, has demonstrated its pharmacodynamic efficacy. nih.govresearchgate.netresearchgate.net In these studies, treatment ameliorated hyperglycemia, improved glucose and pyruvate tolerance, and reduced levels of glycated hemoglobin (HbA1c). nih.govvulcanchem.com These therapeutic effects are directly linked to its mechanism of suppressing hepatic gluconeogenesis and activating the AMPK signaling pathway in the liver. nih.govmedkoo.comvulcanchem.com
The pharmacokinetic profile of IVQ is characterized by its rapid in vivo conversion, which ensures the effective delivery of the active compound QVO to target tissues, most notably the liver. vulcanchem.comvulcanchem.com The half-life of QVO is longer than that of IVQ, which allows for a sustained therapeutic effect after the administration of the prodrug. vulcanchem.com This profile supports the oral administration route used in preclinical trials. vulcanchem.com
| Parameter | Observation in Preclinical Models (Mice, Rats) | Reference |
|---|---|---|
| Compound Role | IVQ is a prodrug of the active metabolite QVO. | vulcanchem.comnih.govmedkoo.com |
| Conversion | IVQ is rapidly converted to QVO after oral and intravenous administration. | nih.govvulcanchem.com |
| Pharmacodynamic Effects | Ameliorates hyperglycemia, improves glucose tolerance in diabetic mice. | nih.govvulcanchem.com |
| Mechanism of Action | Suppresses hepatic gluconeogenesis and activates hepatic AMPK signaling. | nih.govmedkoo.comvulcanchem.com |
| Bioavailability | Described as having suitable bioavailability for therapeutic efficacy. | vulcanchem.com |
Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Systems
The ADME profile of this compound in preclinical models is centered around its function as a prodrug.
Absorption: Pharmacokinetic studies have shown that IVQ exhibits rapid absorption following oral administration in mice and rats. vulcanchem.comvulcanchem.com
Distribution: Following absorption, IVQ facilitates the effective delivery of its active metabolite, QVO, to target tissues. The liver, being the primary site of action for suppressing gluconeogenesis, is a key distribution target. vulcanchem.comvulcanchem.com Peak concentrations of QVO have been measured in the liver tissues of both mice and rats after administration of this compound. vulcanchem.com
Metabolism: The primary metabolic process for IVQ is its rapid and efficient conversion to the active metabolite, QVO. nih.govvulcanchem.com This bioconversion is a critical step for the compound's therapeutic activity. vulcanchem.com It is suggested that cytochrome P450 (CYP) enzymes are the primary mediators of this conversion. nih.govvulcanchem.com In vivo, IVQ itself is metabolized quickly and has a short half-life, while QVO emerges as the main metabolite. vulcanchem.com
Excretion: Detailed studies quantifying the excretion routes and rates for this compound and its metabolites are not extensively detailed in the reviewed literature.
In Vitro-In Vivo Extrapolation (IVIVE) in Preclinical Pharmacokinetics
Based on the available scientific literature, specific studies employing in vitro-in vivo extrapolation (IVIVE) to model and predict the pharmacokinetic properties of this compound have not been published. While IVIVE is a method used in drug development to forecast in vivo parameters from in vitro data, its direct application to IVQ or QVO has not been documented in the reviewed preclinical research. google.comnih.gov
Mechanisms of Action of Ivq Hydrochloride at the Molecular and Cellular Level
Elucidation of Specific Biochemical Pathways Modulated by IVQ Hydrochloride
The primary mechanism through which this compound exerts its effects is the suppression of hepatic gluconeogenesis, the process of generating glucose in the liver. This action is mediated by its active metabolite, QVO, which has been shown to inhibit hepatic glucose production (HGP) in primary hepatocytes. sigmaaldrich.com The modulation of key biochemical pathways is central to this inhibitory effect.
A pivotal element in the mechanism of this compound is the activation of the AMP-activated protein kinase (AMPK) signaling pathway within liver tissues. sigmaaldrich.com AMPK acts as a master regulator of cellular energy homeostasis.
Activation of AMPK: Oral administration of this compound in diabetic mouse models led to an increased phosphorylation level of AMPK in the liver, signifying its activation. sigmaaldrich.com
Suppression of Gluconeogenic Genes: The activation of the AMPK pathway contributes to the suppression of hepatic gluconeogenesis. This is evidenced by the reduced mRNA levels of the rate-limiting gluconeogenic enzymes, Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate (B93156) carboxykinase (PEPCK), following treatment. sigmaaldrich.com
| Molecule | Effect of IVQ-HCI Treatment | Functional Consequence |
|---|---|---|
| AMPK Phosphorylation | Increased | Activation of AMPK signaling pathway |
| G6Pase (mRNA) | Reduced | Suppression of hepatic gluconeogenesis |
| PEPCK (mRNA) | Reduced | Suppression of hepatic gluconeogenesis |
The activation of AMPK by QVO (the active metabolite of IVQ) is not a standalone event; it is orchestrated by upstream kinases. Mechanistic studies have implicated both Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ) and Liver Kinase B1 (LKB1) in the QVO-induced activation of AMPK. sigmaaldrich.com
LKB1 Involvement: LKB1 is a master upstream kinase that phosphorylates and activates AMPK. sigmaaldrich.com Studies using RNA interference to knock down LKB1 in primary hepatocytes demonstrated a significant reduction in QVO-induced AMPK phosphorylation, confirming that the LKB1 signaling pathway is involved in this regulatory process. researchgate.net
CaMKKβ Involvement: CaMKKβ is another upstream kinase capable of activating AMPK in response to changes in intracellular calcium levels. Research suggests that the CaMKKβ-AMPK pathway is also involved in the mechanism by which QVO suppresses gluconeogenesis. sigmaaldrich.com
Interaction of this compound with Ion Channels (e.g., If pacemaker current inhibition by Ivabradine (B130884) Hydrochloride)
Currently, there is no scientific literature available that documents a direct interaction between this compound or its active metabolite QVO and cardiac ion channels.
However, for illustrative purposes, the mechanism of Ivabradine Hydrochloride provides a clear example of how a drug can interact with an ion channel to produce a therapeutic effect. Ivabradine selectively inhibits the If "funny" pacemaker current, which is crucial for regulating heart rate in the sinoatrial node of the heart. This current is mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. By blocking these channels, Ivabradine reduces the pacemaker firing rate, thereby lowering the heart rate without affecting myocardial contractility or other aspects of cardiac function.
| Compound | Primary Target/Pathway | Primary Effect |
|---|---|---|
| This compound (via QVO) | AMPK Signaling Pathway | Suppression of Hepatic Gluconeogenesis |
| Ivabradine Hydrochloride | If "funny" current (HCN channels) | Reduction of Heart Rate |
Cellular Effects Induced by this compound (e.g., Apoptosis, Mitochondrial Dysfunction)
The cellular effects of this compound's active metabolite, QVO, extend beyond AMPK-dependent pathways and include influences on mitochondrial function.
Mitochondrial Dysfunction: Mechanistic studies have revealed that QVO's ability to suppress hepatic gluconeogenesis involves an AMPK-independent mitochondrial function-related signaling pathway. sigmaaldrich.com Further investigation showed that QVO can decrease ATP content in hepatocytes in a dose-dependent manner. A reduction in ATP production is often associated with a decrease in the mitochondrial membrane potential, indicating an impact on mitochondrial function. researchgate.net
Apoptosis: There is currently no available research data to suggest that this compound induces apoptosis. Studies on other compounds have shown that programmed cell death, or apoptosis, can be a significant cellular effect, but this has not been documented for IVQ.
Compound Reference Table
| Compound Name |
|---|
| This compound (4-[2-(1H-indol-3-yl)vinyl]quinoline hydrochloride) |
| QVO ((E)-3-(2-(quinoline-4-yl)vinyl)-1H-indol-6-ol) |
| AMP-activated protein kinase (AMPK) |
| Glucose-6-phosphatase (G6Pase) |
| Phosphoenolpyruvate carboxykinase (PEPCK) |
| Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ) |
| Liver Kinase B1 (LKB1) |
| Ivabradine Hydrochloride |
| Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels |
Molecular Target Identification and Validation for Ivq Hydrochloride
Functional Validation of Predicted Molecular Targets
Computational predictions must be confirmed through experimental validation to prove that the predicted target is biologically relevant. inovotion.com For IVQ Hydrochloride, research has focused on validating its effect on the AMPK pathway and hepatic gluconeogenesis, the process of producing glucose in the liver. nih.gov
Studies have shown that after oral administration, this compound leads to the activation of the AMPK pathway in the liver tissues of diabetic mouse models (db/db and ob/ob mice). nih.gov This was confirmed by observing an increased phosphorylation of the AMPKα catalytic subunit at the Thr-172 residue, a key step in its activation. vulcanchem.com
The functional consequences of this target engagement were also validated:
Suppression of Gluconeogenic Enzymes: Treatment with this compound significantly reduced the mRNA levels of two key enzymes involved in hepatic glucose production: Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate (B93156) carboxykinase (PEPCK). vulcanchem.com
Improved Glucose Homeostasis: In diabetic mice, administration of this compound led to a decrease in fasting blood glucose and glycated hemoglobin (HbA1c) levels, demonstrating a tangible anti-diabetic effect. nih.gov
These in vivo experiments provide strong functional validation that the AMPK pathway and its downstream effects on gluconeogenesis are indeed primary targets of this compound's active metabolite, QVO. nih.gov
Table 1: Summary of In Vivo Functional Validation Findings for this compound
| Model | Finding | Measurement | Significance | Reference |
|---|---|---|---|---|
| db/db & ob/ob Mice | AMPK Pathway Activation | Increased phosphorylation of AMPK in liver tissue. | Confirms engagement with the primary predicted target pathway. | nih.gov |
| db/db & ob/ob Mice | Suppression of Hepatic Gluconeogenesis | Reduced mRNA levels of G6Pase and PEPCK. | Validates the downstream functional effect of target engagement. | nih.govvulcanchem.com |
| db/db & ob/ob Mice | Amelioration of Hyperglycemia | Decreased fasting blood glucose and HbA1c levels. | Demonstrates the therapeutic relevance of target engagement. | nih.gov |
Characterization of Binding Sites and Modes of this compound
While specific crystallographic data detailing the binding of QVO (the active metabolite of IVQ) to its target proteins like AMPK is not publicly available, the mechanism of AMPK activation provides clues about the binding interaction.
AMPK is a heterotrimeric complex with α, β, and γ subunits. nih.gov Activation typically involves the binding of AMP to the γ subunit or phosphorylation of the α subunit. nih.gov Research indicates that QVO promotes the phosphorylation of the AMPKα subunit. vulcanchem.com This suggests that QVO may bind to AMPK itself or to one of its upstream kinases, such as liver kinase B1 (LKB1) or calmodulin-dependent protein kinase kinase β (CaMKKβ), to facilitate this phosphorylation. nih.gov
Further studies, such as X-ray crystallography or cryo-electron microscopy of QVO in complex with AMPK or its kinases, would be required to precisely characterize the binding site. Such studies would reveal the specific amino acid residues involved in the interaction and the exact binding mode, including key hydrogen bonds and hydrophobic interactions. Isothermal titration calorimetry (ITC) could also be employed to determine the binding affinity (Kd) and thermodynamics of the interaction between QVO and its target proteins. acs.org
Structure Activity Relationship Sar Studies of Ivq Hydrochloride
Design and Synthesis of IVQ Hydrochloride Analogues for SAR Exploration
The exploration of SAR for a novel compound class, hypothetically including this compound, begins with the strategic design and synthesis of a library of analogues. gardp.org The process involves systematic modifications of the parent molecule.
The synthesis of analogues often employs established chemical reactions. For instance, creating derivatives of a quinoline (B57606) scaffold, a common structure in medicinal chemistry, can be achieved through methods like the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. researchgate.net Modifications can be introduced by using substituted starting materials. For example, in the synthesis of polysubstituted 4-methyl-2-phenylquinoline (B1606933) analogues, various derivatives were created by reacting 2-aminoacetophenone (B1585202) with different reagents under microwave irradiation, catalyzed by dilute hydrochloric acid and silica (B1680970) gel. researchgate.net
Similarly, for quinazoline-based structures, analogues can be prepared by starting with a core like 2,4-dichloroquinazoline (B46505). mdpi.com Different nucleophiles can then be introduced at the 2- and 4-positions. For example, reacting 2,4-dichloroquinazoline with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base like triethylamine (B128534) yields a key intermediate, which can be further modified. mdpi.com This approach allows for the introduction of diverse substituents to probe their effects on biological activity.
The table below illustrates a hypothetical set of synthesized analogues for a generic quinoline core, showcasing common modification strategies.
| Compound ID | R1-Substituent | R2-Substituent | Synthetic Method |
| IVQ-1 (Parent) | H | H | Friedländer Synthesis |
| IVQ-2 | 4-Cl | H | Substituted Aryl Ketone |
| IVQ-3 | 4-OCH3 | H | Substituted Aryl Ketone |
| IVQ-4 | H | 6-F | Substituted Aminoaryl Ketone |
| IVQ-5 | H | 7-Br | Substituted Aminoaryl Ketone |
This table is a representative example of how analogue data is typically presented in SAR studies.
Correlating Structural Modifications with Biological Activity Profiles
After synthesis, the analogues are tested in biological assays to determine their activity. The correlation between the structural changes and the observed activity provides the foundation for SAR. wikipedia.org
A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. wikipedia.org By comparing the structures of active and inactive analogues, researchers can deduce the key features of the pharmacophore. wikipedia.org
Typical pharmacophoric features include:
Hydrogen Bond Donors/Acceptors
Aromatic Rings
Hydrophobic/Lipophilic Centers
Positive/Negative Ionizable Groups
For example, in a series of benzoxazole (B165842) derivatives, pharmacophore modeling was used to identify common features among the most active compounds against microbial targets. researchgate.net Similarly, for a hypothetical "this compound," if activity is consistently lost when a specific nitrogen atom in the quinoline ring is removed or sterically blocked, that nitrogen could be identified as a key hydrogen bond acceptor in the pharmacophore. wikipedia.org
The nature and position of substituents on a core scaffold can dramatically influence a compound's efficacy and selectivity. nih.gov Substituents exert their effects through electronic (inductive and resonance) and steric interactions.
Steric Effects : The size and shape of a substituent (bulk) can physically hinder or enhance the binding of a molecule to its target site. A bulky substituent might prevent the molecule from fitting into a narrow binding pocket, leading to a loss of activity.
Lipophilicity : Substituents also modify a molecule's lipophilicity (its affinity for fatty environments), which affects its ability to cross cell membranes. Adding a fluorine atom, for example, often increases lipophilicity. nih.gov
The following table demonstrates how substituent changes in a hypothetical series of IVQ analogues could correlate with biological activity.
| Compound ID | R1-Substituent | R2-Substituent | Activity (IC50, µM) | Selectivity Index |
| IVQ-1 | H | H | 10.5 | 1.0 |
| IVQ-2 | 4-Cl (EWG) | H | 2.1 | 5.2 |
| IVQ-3 | 4-OCH3 (EDG) | H | 15.8 | 0.8 |
| IVQ-6 | 2-Cl (EWG) | H | 25.0 | 0.5 |
This is a representative data table. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. A lower IC50 value indicates higher potency.
From this hypothetical data, one might conclude that an electron-withdrawing group at the 4-position of the R1 ring is crucial for potency, while the same group at the 2-position is detrimental, suggesting a specific spatial and electronic requirement for target interaction.
Three-Dimensional SAR (3D-SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
To refine the understanding of SAR, computational modeling techniques like QSAR and 3D-SAR are employed. toxmed.it These methods build mathematical models to correlate the chemical structures of compounds with their biological activities. wikipedia.orgnih.gov
QSAR models are statistical equations that quantitatively link molecular descriptors (numerical representations of chemical properties) to activity. nih.gov
2D-QSAR : Uses descriptors derived from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. A statistically significant 2D-QSAR model was developed for a series of benzoxazole analogues, which helped in understanding the bioactivity of the synthesized compounds. researchgate.net
3D-QSAR : This more advanced approach considers the 3D conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) place molecules in a 3D grid and calculate their steric and electrostatic fields. The resulting models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net This provides a powerful visual guide for designing new, more potent molecules. nih.gov
For example, a 3D-QSAR study on a set of acetylcholinesterase inhibitors revealed that high potency was linked to specific interactions with key amino acid residues in the enzyme's active site. nih.gov A similar study on tetrazine derivatives identified steric and electronic features in the aromatic centers as key for their cytotoxic activity. researchgate.net For "this compound," a 3D-QSAR model could reveal that a positively charged region is required at one end of the molecule while a sterically unhindered, hydrophobic region is needed at another, guiding the rational design of next-generation analogues.
Prodrug Design and Metabolism of Ivq Hydrochloride
Rationale for Designing IVQ as a Prodrug (e.g., for QVO)
The development of IVQ Hydrochloride as a prodrug was a strategic decision driven by the therapeutic promise and manufacturing challenges of its active form, (E)-3-(2-(quinoline-4-yl)vinyl)-1H-indol-6-ol, known as QVO. nih.govvulcanchem.com Initial research identified QVO as a potent inhibitor of hepatic gluconeogenesis, the process of generating glucose in the liver, which is a major contributor to high blood sugar levels in type 2 diabetes mellitus (T2DM). nih.govresearchgate.net
Despite its promising activity in primary liver cells (hepatocytes), the practical development of QVO as a drug was hindered by significant hurdles. vulcanchem.com The primary challenges were a complicated chemical synthesis route and a low manufacturing yield, which made producing the compound difficult and not cost-effective for broader application. nih.govvulcanchem.com
To circumvent these issues, researchers designed 4-[2-(1H-indol-3-yl)vinyl]quinoline (IVQ) as a prodrug. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body. The synthesis of IVQ is simpler and results in a higher yield compared to QVO, addressing the core manufacturing limitations. nih.govvulcanchem.com Furthermore, to enhance its solubility for in vivo studies, IVQ was administered as a hydrochloride salt, this compound. nih.gov This prodrug strategy was based on the hypothesis that the inactive IVQ could be efficiently metabolized into the active QVO after administration. nih.gov
| Parameter | QVO (Active Drug) | IVQ (Prodrug) | Advantage of Prodrug Strategy |
|---|---|---|---|
| Therapeutic Action | Inhibits hepatic glucose production | Inactive precursor | Delivers the active compound in vivo |
| Synthesis Route | Complex | Simplified | Enables easier and more efficient manufacturing |
| Manufacturing Yield | Low | High | Improves cost-effectiveness and scalability |
In Vitro and In Vivo Conversion of this compound to its Active Metabolite
Pharmacokinetic studies have confirmed that IVQ functions effectively as a prodrug, undergoing rapid conversion to its active metabolite, QVO, in animal models. nih.govmedkoo.com Following oral administration of this compound to mice and rats, IVQ is quickly absorbed and metabolized. nih.govvulcanchem.com
In Vitro : Studies in primary hepatocytes showed that IVQ itself does not inhibit hepatic glucose production, confirming its lack of intrinsic activity and its role as a precursor that requires metabolic activation. nih.gov
In Vivo : Pharmacokinetic analyses in both mice and rats demonstrated that IVQ is rapidly converted into QVO. nih.govvulcanchem.com QVO was identified as the main metabolite circulating in the bloodstream after administering this compound. nih.govvulcanchem.com Research showed that IVQ has a short metabolic half-life, whereas the resulting active metabolite, QVO, has a longer half-life, which allows for sustained therapeutic action. nih.govvulcanchem.com
This efficient bioconversion is crucial for the prodrug's success, ensuring that a sufficient concentration of the active compound QVO reaches target tissues, such as the liver. vulcanchem.com
Metabolic Pathways of this compound in Research Models
The metabolic conversion of IVQ to QVO involves a specific biochemical reaction. nih.gov The transformation is a hydroxylation reaction, where a hydroxyl group (-OH) is added to the IVQ molecule to form QVO. nih.gov
This hydroxylation is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.govvulcanchem.com CYP enzymes are a major class of enzymes involved in drug metabolism, accounting for approximately 75% of the total metabolic reactions for most drugs. nih.gov The hydroxylation pathway is a principal metabolic route associated with CYP enzyme activation. nih.govresearchgate.net Studies indicate that QVO is the primary metabolite formed from IVQ, underscoring the efficiency of this specific metabolic pathway. nih.govvulcanchem.com
Implications of Prodrug Strategy for Biological Delivery and Action
The design of IVQ as a prodrug for QVO represents a successful pharmaceutical strategy with significant implications for drug development. vulcanchem.com
Overcoming Pharmaceutical Limitations : The primary achievement of this strategy was to overcome the critical manufacturing challenges associated with QVO. vulcanchem.com By creating a prodrug with a simpler, high-yield synthesis, it made the development of a promising therapeutic agent feasible. nih.govvulcanchem.com
Effective In Vivo Delivery : The prodrug approach ensured the effective delivery of the active compound to its site of action. Following oral administration, this compound was absorbed and efficiently converted to QVO, achieving significant concentrations in the liver. vulcanchem.com
Enabling Therapeutic Efficacy : The successful delivery and conversion of IVQ to QVO translated directly to therapeutic efficacy in preclinical models. Administration of this compound led to the amelioration of hyperglycemia and suppression of hepatic gluconeogenesis in T2DM model mice. nih.gov
Validation of Prodrug Design : The success of IVQ highlights the power of prodrug design to unlock the potential of active compounds that may otherwise be abandoned due to poor physicochemical properties, difficult synthesis, or unfavorable pharmacokinetics. vulcanchem.com
| Finding | Observation | Source |
|---|---|---|
| Prodrug Conversion | IVQ is rapidly converted to its active metabolite, QVO, in mice and rats. | nih.govvulcanchem.com |
| Principal Metabolite | QVO is the main metabolite found in vivo after IVQ-HCl administration. | nih.gov |
| Compound Half-Life | The prodrug IVQ has a short half-life, while the active metabolite QVO has a longer half-life. | nih.govvulcanchem.com |
| Peak Liver Concentration of QVO | Reached 129.84 ± 15.42 ng/g in mice and 281.30 ± 54.87 ng/g in rats. | nih.gov |
Analytical Methodologies for Ivq Hydrochloride Research and Quantification
Development and Validation of Chromatographic Methods for IVQ Hydrochloride
Chromatographic techniques are central to the analysis of this compound, offering high specificity and the ability to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely employed technique for the routine quality control of this compound. researchgate.netnih.gov Numerous studies have focused on developing simple, rapid, and reliable RP-HPLC methods for its determination in bulk and tablet dosage forms. researchgate.netajptonline.com These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. nih.govajptonline.com
A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govajptonline.cominnovareacademics.in Detection is commonly carried out using a UV detector at the wavelength of maximum absorbance for this compound, which is around 285 nm or 286 nm. ajptonline.cominnovareacademics.in
The validation of these HPLC methods includes the assessment of several key parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity is often established over a concentration range such as 2.5-50 μg/ml or 30-210 μg/ml, with correlation coefficients (r²) consistently close to 0.999, indicating a strong linear relationship. nih.govajptonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). The relative standard deviation (%RSD) for precision studies is typically required to be less than 2%. nih.govajptonline.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. Mean recovery values for this compound are generally in the range of 98-102%. researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients. innovareacademics.in
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijapbjournal.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a sensitive HPLC method, the LOD and LOQ for this compound have been reported to be as low as 0.0216 μg/ml and 0.06537 μg/ml, respectively. ajptonline.com
| Parameter | Finding | Reference |
| Stationary Phase | C18 column (e.g., Zorbax EclipsPlus, Wakosil) | nih.govajptonline.com |
| Mobile Phase | Methanol:Acetonitrile (B52724) (80:20 v/v) or Methanol:Phosphate buffer (60:40 v/v) | nih.govajptonline.com |
| Flow Rate | Typically 0.8 to 1.0 ml/min | nih.govajptonline.com |
| Detection Wavelength | 285 nm or 286 nm | ajptonline.cominnovareacademics.in |
| Retention Time | Varies with method, e.g., 3.1 min or 5.8 min | ajptonline.cominnovareacademics.in |
| Linearity Range | e.g., 2.5-50 μg/ml, 30-210 μg/ml | nih.govajptonline.com |
| Correlation Coefficient (r²) | > 0.999 | nih.govajptonline.com |
| Accuracy (% Recovery) | 98.55% - 100.37% | researchgate.netnih.gov |
| Precision (%RSD) | < 2% | nih.govajptonline.com |
| LOD | ~0.02 μg/ml | ajptonline.com |
| LOQ | ~0.06 μg/ml | ajptonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Quantification and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques that combine the separation capabilities of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This makes it particularly suitable for the quantification of this compound and its metabolites in biological matrices like plasma and urine, as well as for the identification of degradation products. researchgate.netnih.govresearchgate.net
A sensitive and specific LC-MS/MS assay has been developed for the simultaneous quantification of ivabradine (B130884) and its primary active metabolite, N-desmethylivabradine, in human plasma and urine. researchgate.net Such methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analytes from the complex biological matrix. researchgate.netsphinxsai.com The chromatographic separation is often achieved on a C18 column. researchgate.net
The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for the analytes of interest. sphinxsai.com The method is validated for linearity, precision, and accuracy, with linearity ranges established for both the parent drug and its metabolite. For instance, in one study, the assay for ivabradine and N-desmethylivabradine in plasma showed good linearity over the ranges of 0.1013–101.3 ng/mL and 0.085–25.5 ng/mL, respectively. researchgate.net
LC-MS/MS is also instrumental in forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements, which aid in the elucidation of the elemental composition and structure of the unknown impurities. researchgate.netnih.gov Studies have successfully identified and characterized several degradation products of this compound under various stress conditions. nih.govresearchgate.netnih.gov
| Parameter | Finding | Reference |
| Technique | LC-MS/MS | researchgate.netsphinxsai.com |
| Application | Quantification of Ivabradine and N-desmethylivabradine in plasma and urine | researchgate.net |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | researchgate.netsphinxsai.com |
| Stationary Phase | C18 column | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) with Electrospray Ionization (ESI) | sphinxsai.com |
| Linearity Range (Plasma) | Ivabradine: 0.1013–101.3 ng/mL; N-desmethylivabradine: 0.085–25.5 ng/mL | researchgate.net |
| Linearity Range (Urine) | Ivabradine: 10.13–6078 ng/mL; N-desmethylivabradine: 8.5–850 ng/mL | researchgate.net |
| Metabolite/Degradant ID | Characterization of multiple degradation products under stress conditions | nih.govresearchgate.netnih.gov |
Spectrophotometric Methods for this compound Analysis
UV-Visible spectrophotometry offers a simpler, more cost-effective, and rapid alternative to chromatographic methods for the quantification of this compound in pharmaceutical formulations. iajpr.comajptr.com These methods are based on the measurement of the absorbance of the drug solution in the UV region.
Several spectrophotometric methods have been developed and validated. A common approach involves dissolving the drug in a suitable solvent, such as 0.1 N HCl or methanol, and measuring the absorbance at its λmax, which is typically around 286 nm. iajpr.com The method is validated for linearity, accuracy, and precision as per ICH guidelines. ijaresm.com For instance, linearity has been observed in concentration ranges like 2-10 µg/ml or 20-100 µg/ml. iajpr.comajptr.com
More advanced spectrophotometric techniques have also been applied, including:
Dual-wavelength method: This method can be used for the simultaneous determination of this compound in combination with other drugs. ijaresm.com
Derivative spectrophotometry: This technique can enhance the resolution of overlapping spectra and can be used to determine this compound in the presence of its degradation products. researchgate.netrjptonline.org
Redox reaction-based methods: A method has been developed based on the oxidation reaction of this compound with a known excess of cerium(IV) ammonium (B1175870) sulphate. The unreacted oxidant is then determined by adding a dye, and the absorbance is measured. researchgate.net
| Parameter | Finding | Reference |
| Technique | UV-Visible Spectrophotometry | iajpr.comajptr.com |
| Solvent | 0.1 N HCl, Methanol, or Water | iajpr.comajptr.com |
| λmax | ~286 nm | iajpr.com |
| Linearity Range | e.g., 2-10 μg/ml, 20-100 μg/ml | iajpr.comajptr.com |
| Correlation Coefficient (r²) | > 0.996 | iajpr.com |
| Accuracy (% Recovery) | 98.33% - 101.25% | ajptr.com |
| Advanced Techniques | Dual-wavelength, Derivative, Redox-based methods | ijaresm.comresearchgate.netresearchgate.net |
Quality by Design (QbD) Approaches in Analytical Method Development for this compound
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netiajps.com The application of QbD principles to analytical method development, known as Analytical QbD (AQbD), is gaining prominence to ensure the development of robust and reliable methods. rjptonline.orgiajps.com
For this compound, QbD has been applied to the development of RP-HPLC methods. researchgate.netiajps.com The AQbD approach involves several key steps:
Defining the Analytical Target Profile (ATP): This involves defining the requirements for the method, such as the intended purpose (e.g., purity testing, content uniformity), and the desired performance characteristics (e.g., accuracy, precision). amazonaws.com
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that should be within a certain range to ensure the desired quality. CMPs are the method parameters that can affect the CMAs. For an HPLC method, CMPs could include mobile phase composition, pH, flow rate, and column temperature. researchgate.netiajps.com
Risk Assessment: This step is used to identify and rank the parameters that are most likely to impact the method's performance. iajps.com
Design of Experiments (DoE): Statistical designs, such as Central Composite Design (CCD) or Fractional Factorial Design, are used to systematically study the effects of the identified CMPs on the CMAs. researchgate.netrjptonline.orgiajps.com This allows for the optimization of the method and the establishment of a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. researchgate.net
By employing a QbD approach, a more robust HPLC method for this compound can be developed, ensuring its reliability across varied conditions and minimizing the likelihood of method failures during routine use. iajps.com
Polymorphism and Solid State Research of Ivq Hydrochloride
Identification and Characterization of Polymorphic Forms of IVQ Hydrochloride
This compound is known to exist in multiple polymorphic forms. The original drug product contains the γ form. mdpi.com However, extensive research has led to the identification and patenting of several other polymorphs, designated as α, β, βd, γd, δ, and δd. mdpi.com Further research by various pharmaceutical companies has unveiled additional forms, including ε, ζ, forms I–IV, Z, X, K, C, and S. mdpi.com Solvates with acetone (B3395972) and acetonitrile (B52724) have also been reported. mdpi.com
The characterization of these polymorphs is crucial for understanding their properties. A variety of analytical techniques are employed for this purpose:
X-Ray Powder Diffraction (XRPD): This is a primary technique used to identify crystalline phases. Each polymorph exhibits a unique diffraction pattern. mdpi.comacs.org
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each polymorph. For instance, the crystalline Form II of this compound shows endothermic peaks in the ranges of 73°C-78°C, 152°C-159°C, and 197°C-199°C. google.com
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides detailed information about the local molecular environment within the crystal lattice, helping to distinguish between different polymorphic forms. mdpi.com
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on differences in their molecular bonding and crystal lattice vibrations. mdpi.com
Dynamic Vapor Sorption (DVS): DVS analysis is used to assess the hygroscopicity of the different forms, which is their tendency to absorb moisture from the air. mdpi.com
The existence of multiple polymorphs presents both challenges and opportunities in pharmaceutical development. While a metastable form might offer advantages in terms of solubility, its potential to convert to a more stable, less soluble form during storage can compromise the product's efficacy and shelf-life. mdpi.comresearchgate.net For example, Form II of this compound was found to be a metastable polymorph that could convert to the more stable γ form under certain conditions. mdpi.comresearchgate.net
Co-crystallization Strategies for this compound
Co-crystallization has emerged as a strategy to create new solid forms of APIs with potentially improved physicochemical properties. farmaciajournal.comnih.gov A co-crystal is a multi-component crystal in which the API and a co-former are held together by non-covalent interactions, typically hydrogen bonds. google.com
Design and Preparation of this compound Co-crystals
The design of co-crystals involves selecting appropriate co-formers that can form robust hydrogen bonds with the API. For this compound, a co-crystal screening was performed with a variety of co-formers, including carboxylic acids. mdpi.com This screening identified (S)-mandelic acid and (R)-mandelic acid as successful co-formers, resulting in the formation of 1:1 co-crystals. mdpi.com
Several methods can be employed for the preparation of co-crystals:
Slurrying: This involves suspending the API and co-former in a solvent in which they have limited solubility. mdpi.com
Liquid-Assisted Grinding: The API and co-former are ground together with a small amount of a liquid to facilitate the co-crystal formation. mdpi.com
Solution-Based Methods: These methods, such as slow evaporation and cooling crystallization, involve dissolving the API and co-former in a suitable solvent and allowing the co-crystal to form as the solubility decreases. frontiersin.org
In Situ Formation: Co-crystals can also be formed in situ during the formulation process, such as wet granulation, where the API, co-former, and excipients are mixed, and the granulation liquid triggers the co-crystal formation. mdpi.comnih.gov
Solid-State Characterization of this compound Co-crystals
Similar to polymorphs, the resulting co-crystals of this compound are thoroughly characterized to confirm their formation and understand their properties. The primary characterization techniques include:
Single-Crystal X-ray Diffraction (SXRD): This technique provides the definitive crystal structure of the co-crystal, confirming the arrangement of the API and co-former in the crystal lattice. mdpi.com
X-Ray Powder Diffraction (XRPD): XRPD is used to verify the formation of a new crystalline phase with a unique diffraction pattern different from the starting materials. mdpi.com
Differential Scanning Calorimetry (DSC): DSC analysis of the co-crystals reveals a distinct melting temperature, which is different from that of the individual components. mdpi.com
Spectroscopic Techniques (ssNMR, IR, Raman): These techniques provide further evidence of co-crystal formation by showing shifts in the spectral peaks corresponding to the functional groups involved in hydrogen bonding. mdpi.com
Dynamic Vapor Sorption (DVS): DVS is used to assess the hygroscopicity of the co-crystals. The co-crystals of this compound with mandelic acid showed low hygroscopicity. mdpi.com
Impact of Solid-State Forms on Research Properties (e.g., Stability in research contexts)
The solid-state form of this compound has a significant impact on its stability in research contexts. Different polymorphs and co-crystals exhibit varying degrees of physical and chemical stability under different temperature and humidity conditions. mdpi.comscribd.com
A comparative stability study of two polymorphic forms of this compound (Form II and Form γ) and the (S)-mandelic acid co-crystal (IClSM) revealed important differences. mdpi.com Metastable Form II was found to be physically and chemically unstable, transforming into Form γ or Form β under stress conditions (e.g., 80 °C/75% RH and 25 °C/100% RH, respectively) and showing an increase in chemical impurities. mdpi.com In contrast, the co-crystal IClSM and Form γ demonstrated greater stability under the same conditions. mdpi.com Notably, while Form γ showed some conversion after 10 days at 100% relative humidity, the co-crystal remained stable. mdpi.com
Table 1: Stability Comparison of this compound Solid Forms
| Solid Form | Condition | Time | Outcome |
|---|---|---|---|
| Form II | 80 °C / 75% RH | 3 days | Transformation to Form γ, increased impurities mdpi.com |
| Form II | 25 °C / 100% RH | 10 days | Transformation to Form β mdpi.com |
| Form γ | 25 °C / 100% RH | 10 days | Conversion observed mdpi.com |
| Co-crystal IClSM | 80 °C / 75% RH | 3 days | Stable mdpi.com |
These findings underscore the importance of selecting a stable solid-state form for further development. The enhanced stability of the co-crystal makes it a promising alternative to the polymorphic forms of this compound, potentially leading to a more robust and reliable drug product. mdpi.com
Future Research Directions and Potential Academic Applications of Ivq Hydrochloride
Integration of IVQ Hydrochloride into Advanced Biological Probes and Tools
The unique properties of this compound and its active metabolite, QVO, make them candidates for development into sophisticated biological probes to investigate cellular processes. Chemical probes are small-molecule modulators that help researchers validate and study molecular targets and pathways in cellular or organismal systems. thermofisher.kr
Future research could focus on modifying the IVQ or QVO structure to create fluorescent probes. By attaching a fluorophore to the molecule, researchers could visualize its distribution and localization within cells and tissues in real-time. Such probes would be invaluable for studying the pharmacokinetics of the compound and understanding how it reaches its target tissues, like the liver. vulcanchem.comrevvity.com These targeted near-infrared (NIR) fluorescent probes would allow for deep-tissue imaging and the quantification of biological events, providing functional and physiological information from in vivo studies. revvity.com
Furthermore, IVQ-based probes could be designed as activatable 'smart' probes. These probes would remain non-fluorescent until they interact with their specific biological target, such as the enzymes responsible for converting IVQ to QVO (e.g., cytochrome P450 enzymes) or the downstream targets of QVO within the AMPK signaling pathway. nih.govvulcanchem.com This would enable highly specific imaging of enzyme activity and pathway activation, offering a powerful tool to dissect the compound's mechanism of action and explore its effects in various disease models beyond diabetes. thermofisher.krrevvity.com
Table 1: Potential Applications of IVQ-Based Biological Probes
| Probe Type | Research Application | Potential Insights |
| Fluorescently-Labeled IVQ/QVO | In vivo imaging and cell-based assays | Real-time tracking of drug distribution, cellular uptake, and target tissue accumulation. revvity.com |
| Activatable Probes | Monitoring enzymatic conversion (IVQ to QVO) | Specific visualization of cytochrome P450 activity in different tissues. vulcanchem.comrevvity.com |
| Affinity-Based Probes | Target identification and validation | Pull-down assays to identify direct binding partners and unknown off-target effects. |
| Pathway-Specific Probes | Investigating the AMPK signaling cascade | Visualizing the activation of AMPK and its downstream effectors in response to QVO. nih.govbritannica.com |
Exploration of Novel Chemical Reactivities of this compound
This compound is the acid salt of 4-[2-(1H-indol-3-yl)vinyl]quinoline (IVQ), formed by reacting the organic base (an amine) with hydrochloric acid. medkoo.comwikipedia.org This conversion to a hydrochloride salt is a common strategy to improve the water solubility and shelf-life of amine-containing compounds. wikipedia.org While the primary known chemical reaction is its in-vivo metabolic conversion to the active form QVO, the inherent chemical structures of the quinoline (B57606) and indole (B1671886) rings offer a rich field for exploring novel chemical reactivities. nih.govvulcanchem.com
The indole and quinoline heterocycles are privileged structures in medicinal chemistry and are susceptible to a variety of chemical modifications. Future academic research could explore:
Derivatization: Systematic modification of the quinoline and indole scaffolds to create a library of IVQ analogs. This could involve introducing different substituents to alter the molecule's electronic properties, lipophilicity, and steric profile.
Photoreactivity: Investigating the photochemical properties of the vinyl-stilbene-like core connecting the two heterocyclic rings. This could lead to applications in photopharmacology, where the compound's activity could be controlled by light.
Complexation: Studying the coordination chemistry of IVQ with various metal ions. The nitrogen atoms in the quinoline and indole rings can act as ligands, potentially forming complexes with unique catalytic or biological properties. britannica.com
A key area of study is the metabolism of IVQ. It is known to be rapidly converted to QVO in vivo, likely by cytochrome P450 (CYP) enzymes. nih.govvulcanchem.com A deeper investigation into which specific CYP isozymes are responsible for this bioconversion could have significant implications for drug design, allowing for the creation of prodrugs with tissue-specific activation or altered metabolic profiles. nih.gov
Development of Predictive Models for this compound Activity
Computational and machine learning-based predictive models are becoming indispensable tools in drug discovery. researchgate.netkjpp.net For this compound, developing Quantitative Structure-Activity Relationship (QSAR) models could significantly accelerate the discovery of new, more potent analogs. nih.gov
The process would involve:
Data Collection: Synthesizing a diverse library of IVQ derivatives and measuring their biological activity, such as the inhibition of hepatic glucose production or activation of the AMPK pathway. nih.govresearchgate.net
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each analog, quantifying their structural, electronic, and physicochemical properties. researchgate.net
Model Building: Employing machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a mathematical model that correlates the molecular descriptors with biological activity. kjpp.net
Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its robustness and reliability. nih.gov
Once validated, these predictive models could be used for the virtual screening of large chemical libraries to identify novel compounds with potentially high anti-diabetic activity before committing to costly and time-consuming synthesis. researchgate.net Such models can also provide insights into the key structural features necessary for activity, guiding more rational drug design.
Table 2: Methodologies for Predictive Model Development
| Step | Description | Example Techniques |
| Data Generation | Synthesis and biological testing of IVQ analogs. | Measurement of IC50 for hepatic glucose production inhibition. researchgate.net |
| Descriptor Calculation | Computation of molecular properties. | Extended-Connectivity Fingerprints (ECFP), topological descriptors, 3D-MoRSE descriptors. kjpp.net |
| Model Construction | Application of machine learning algorithms. | Support Vector Machine (SVM), Random Forest (RF), Deep Neural Network (DNN). kjpp.net |
| Model Validation | Statistical assessment of model accuracy. | Cross-validation, external test set prediction, calculation of R², Q², and RMSE. nih.gov |
Broader Scientific Implications of this compound Research Findings
The research into this compound carries implications that extend beyond the development of a single drug candidate. The findings contribute to several broader scientific fields.
Firstly, the successful design of IVQ as a prodrug for the synthetically challenging QVO molecule is a powerful case study in medicinal chemistry. nih.govvulcanchem.com It demonstrates how a prodrug strategy can overcome significant hurdles in manufacturing and pharmacokinetics, a lesson applicable to the development of many other therapeutic agents. vulcanchem.com
Secondly, the elucidation of its mechanism of action—suppressing hepatic gluconeogenesis via the AMPK signaling pathway—adds to our fundamental understanding of metabolic regulation. nih.govbritannica.com Further studies on how QVO interacts with components of this pathway, such as Calmodulin-dependent protein kinase kinase β (CaMKKβ) and liver kinase B1 (LKB1), could uncover new regulatory nodes and potential drug targets for a range of metabolic disorders. nih.gov
Finally, the discovery of IVQ and QVO originated from screening an in-house compound library. nih.govresearchgate.net This highlights the value of chemical diversity and screening platforms in identifying novel bioactive small molecules. The continued exploration of compounds structurally related to IVQ could lead to the discovery of agents with entirely new biological activities, opening up unforeseen areas of scientific inquiry and therapeutic intervention.
Q & A
Q. What is the chemical synthesis pathway for IVQ Hydrochloride, and how does its yield compare to its active metabolite QVO?
this compound is synthesized via a streamlined route compared to QVO, with higher yield and reduced complexity (e.g., fewer enzymatic activation steps). Researchers should prioritize optimizing hydroxylation and prodrug stability during synthesis, as IVQ’s metabolic conversion to QVO depends on cytochrome P450 (CYP) enzymes. Experimental validation via HPLC or LC-MS can confirm purity and structural integrity .
Q. What in vitro models are appropriate for assessing this compound’s efficacy as a gluconeogenesis inhibitor?
Primary hepatocyte cultures from diabetic models (e.g., db/db mice) are recommended for testing IVQ’s inhibition of glucose output. Researchers should measure gluconeogenic enzymes (e.g., PEPCK, G6Pase) using qPCR and Western blot, while parallel assays (e.g., glucose uptake in HepG2 cells) can validate specificity. Include control groups treated with QVO to compare prodrug activation efficiency .
Q. How does this compound’s pharmacokinetic profile differ from QVO in preclinical models?
IVQ exhibits improved bioavailability due to prodrug design, but its half-life may vary depending on metabolic rates. Methodologically, researchers should conduct time-course plasma analyses (LC-MS/MS) to quantify IVQ and QVO levels, coupled with CYP inhibition assays to identify metabolic bottlenecks. Dose-response studies in diabetic mice can clarify therapeutic windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across diabetic mouse strains?
Contradictions often arise from strain-specific metabolic differences (e.g., CYP expression variability). To address this, use multi-omics approaches:
- Transcriptomics : Compare hepatic CYP isoform expression between strains.
- Metabolomics : Profile IVQ/QVO ratios and downstream gluconeogenesis markers. Statistical frameworks like mixed-effects modeling can account for inter-strain variability, while meta-analyses of existing datasets (e.g., GEO, ArrayExpress) may identify confounding factors .
Q. What experimental designs are optimal for evaluating this compound’s off-target effects on mitochondrial function?
Use respirometry (Seahorse XF Analyzer) to measure oxygen consumption rates (OCR) in treated hepatocytes. Combine this with ROS assays (DCFH-DA probes) and mitochondrial membrane potential assessments (JC-1 staining). For in vivo validation, perform tissue-specific RNA-seq on liver and kidney samples to detect pathways like fatty acid oxidation or apoptosis .
Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?
Adopt a phased approach:
- Phase 1 : Determine maximum tolerated dose (MTD) in healthy rodents using histopathology and serum biomarkers (ALT, creatinine).
- Phase 2 : Test sub-MTD doses in diabetic models, monitoring HbA1c and insulin sensitivity.
- Phase 3 : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict human-equivalent doses. Include negative controls (vehicle-only) and positive controls (metformin) for benchmarking .
Q. What methodologies address discrepancies in this compound’s tissue distribution data?
Radiolabeled IVQ (e.g., ^14C-IVQ) combined with autoradiography provides precise tissue distribution maps. Alternatively, use MALDI-TOF imaging for spatial resolution of IVQ and QVO in organs. Cross-validate with microdialysis in target tissues (liver, kidney) to reconcile conflicting bioavailability reports .
Methodological Considerations
- Data Validation : Cross-reference IVQ’s metabolic stability data with CYP knockout models to confirm enzyme-specific activation.
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; apply Benjamini-Hochberg correction for omics datasets .
- Ethical Compliance : Ensure animal protocols adhere to ARRIVE guidelines, particularly for diabetic models prone to comorbidities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
